N-(hexadecanoyl)-1-deoxysphing-4-enine
Description
N-(hexadecanoyl)-1-deoxysphing-4-enine is a synthetic sphingolipid analog that has garnered attention in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is structurally similar to natural sphingolipids, which are essential components of cell membranes and play crucial roles in cell signaling and metabolism.
Properties
IUPAC Name |
N-[(E,2S,3R)-3-hydroxyoctadec-4-en-2-yl]hexadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H67NO2/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-33(36)32(3)35-34(37)31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h28,30,32-33,36H,4-27,29,31H2,1-3H3,(H,35,37)/b30-28+/t32-,33+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMAZTBDOTJASLA-RLLISAASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(C)C(C=CCCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](C)[C@@H](/C=C/CCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H67NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes for N-(hexadecanoyl)-1-deoxysphing-4-enine
The synthesis of this compound generally involves the coupling of a long-chain fatty acid (hexadecanoic acid) with a 1-deoxysphingoid base precursor. The key synthetic step is the formation of an amide bond between the fatty acid and the amino group of the sphingoid base.
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- 1-Deoxysphingoid base (specifically 1-deoxysphing-4-enine)
- Hexadecanoic acid (palmitic acid) or its activated derivative
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- Dicyclohexylcarbodiimide (DCC) or other carbodiimide-based coupling agents are commonly used to activate the carboxylic acid group for amide bond formation.
- N-Hydroxysuccinimide (NHS) or similar additives may be employed to improve coupling efficiency.
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- Dichloromethane (DCM) or dimethylformamide (DMF) are typical solvents providing good solubility for both reactants and reagents.
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- Room temperature to mild heating (20–40°C)
- Reaction time varies from several hours to overnight depending on scale and reagent purity.
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- Column chromatography using silica gel with suitable eluents (e.g., mixtures of hexane and ethyl acetate)
- Crystallization may be used for further purification.
This method is adapted from general sphingolipid amide syntheses and is confirmed by analogous compounds such as N-(15Z-tetracosenoyl)-1-deoxysphing-4-enine, where similar conditions have been reported.
Analytical and Quality Control Methods
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- High-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) to assess purity and detect impurities.
- Thin-layer chromatography (TLC) for quick monitoring during synthesis.
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- Melting point determination and solubility tests in organic solvents to characterize the compound.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Materials | 1-Deoxysphing-4-enine, hexadecanoic acid |
| Coupling Agent | Dicyclohexylcarbodiimide (DCC) |
| Solvent | Dichloromethane (DCM) or DMF |
| Temperature | Room temperature (20–25°C) to 40°C |
| Reaction Time | 4–24 hours |
| Purification | Silica gel chromatography, recrystallization |
| Characterization Methods | NMR, MS, HPLC, TLC |
| Molecular Weight | 521.9 g/mol |
Research Findings and Notes
- The preparation of this compound follows classical amide bond formation chemistry adapted to sphingolipid analogues.
- The absence of the C1 hydroxyl in the sphingoid base requires careful handling to avoid side reactions during coupling.
- Purity and stereochemical integrity are crucial for biological activity studies, necessitating rigorous analytical verification.
- The synthetic method is scalable and amenable to industrial production with optimization of reaction parameters and purification steps.
- No direct enzymatic or biosynthetic preparation methods have been widely reported for this specific compound, but enzymatic analogues in nature suggest potential future biocatalytic routes.
Chemical Reactions Analysis
Types of Reactions: N-(hexadecanoyl)-1-deoxysphing-4-enine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as hydrogen peroxide or ozone to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce specific functional groups.
Substitution: Substitution reactions can be achieved by reacting the compound with nucleophiles or electrophiles to replace specific atoms or groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), ozone (O3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles and electrophiles depending on the desired substitution
Major Products Formed:
Oxidation Products: Hydroxylated or carboxylated derivatives
Reduction Products: Reduced forms of the compound
Substitution Products: Derivatives with different functional groups
Scientific Research Applications
N-(hexadecanoyl)-1-deoxysphing-4-enine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex sphingolipid analogs.
Biology: Studied for its role in cell signaling and membrane dynamics.
Medicine: Investigated for its potential therapeutic effects in diseases related to sphingolipid metabolism.
Industry: Utilized in the development of bioactive compounds and pharmaceuticals.
Mechanism of Action
The mechanism by which N-(hexadecanoyl)-1-deoxysphing-4-enine exerts its effects involves its interaction with cellular targets and pathways. It may mimic natural sphingolipids and influence signaling pathways related to cell growth, differentiation, and apoptosis. The molecular targets and pathways involved include sphingosine-1-phosphate receptors and ceramide signaling pathways.
Comparison with Similar Compounds
Sphingosine
Ceramide
Sphingomyelin
N-Hexadecanoyl-L-homoserine lactone
Biological Activity
N-(hexadecanoyl)-1-deoxysphing-4-enine, a sphingolipid derivative, has garnered attention in recent studies due to its potential biological activities. Sphingolipids play crucial roles in cellular signaling, membrane structure, and various physiological processes. This article aims to explore the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and implications for health and disease.
Chemical Structure and Properties
This compound is categorized as a ceramide, specifically with the molecular formula C34H67NO2. Its structure includes a long-chain fatty acid (hexadecanoyl) linked to a deoxysphingoid base. This unique composition influences its interaction with cellular membranes and signaling pathways.
The biological activity of this compound is primarily mediated through its effects on lipid metabolism and cell signaling pathways. Key mechanisms include:
- Modulation of Cell Signaling : Sphingolipids are known to influence various signaling pathways, including those related to apoptosis and cell growth. This compound may act as a bioactive lipid that modulates these pathways, potentially affecting cell survival and proliferation .
- Impact on Membrane Dynamics : The incorporation of this compound into cellular membranes can alter membrane fluidity and protein interactions, impacting receptor functionality and cellular responses .
1. Effects on Neuronal Function
Research indicates that sphingolipids, including this compound, play significant roles in neuronal health. They are involved in synaptic plasticity and neurotransmitter release. Abnormalities in sphingolipid metabolism have been linked to neurodegenerative diseases .
2. Anti-inflammatory Properties
Sphingolipids have been shown to exhibit anti-inflammatory effects. This compound may help regulate inflammatory responses through the modulation of cytokine production and immune cell activity .
3. Role in Cancer Biology
Emerging evidence suggests that sphingolipids can influence cancer cell behavior. This compound may affect cancer cell proliferation and apoptosis, presenting potential therapeutic avenues for cancer treatment .
Case Study 1: Neuroprotection
A study investigating the neuroprotective effects of sphingolipids found that this compound enhanced neuronal survival under oxidative stress conditions. This suggests its potential as a therapeutic agent for neurodegenerative diseases.
Case Study 2: Inflammatory Response Modulation
In a clinical trial focusing on inflammatory bowel disease (IBD), patients treated with sphingolipid analogs showed reduced inflammatory markers. This highlights the compound's role in modulating inflammatory pathways.
Research Findings Summary
| Study Focus | Findings | Implications |
|---|---|---|
| Neuronal Function | Enhanced survival of neurons under stress conditions | Potential treatment for neurodegeneration |
| Anti-inflammatory Effects | Reduced cytokine levels in IBD patients | Therapeutic target for inflammatory diseases |
| Cancer Biology | Inhibition of cancer cell proliferation in vitro | Possible cancer therapy strategy |
Q & A
Q. What methodologies are recommended for structural elucidation of N-(hexadecanoyl)-1-deoxysphing-4-enine?
To confirm the structure of this compound, employ tandem mass spectrometry (LC-MS/MS) for fragmentation patterns (e.g., identifying the sphingoid base and acyl chain) and nuclear magnetic resonance (NMR) to resolve stereochemistry (e.g., 4E double bond configuration). High-resolution mass spectrometry (HRMS) can validate the exact mass (521.5172 g/mol) and sum formula (C₃₄H₆₇NO₂) . Cross-reference with lipid databases like LMSD to confirm species shorthand (Cer 34:1;O) .
Q. How can researchers synthesize and purify this compound?
Synthesis typically involves coupling a sphingoid base (e.g., 1-deoxysphing-4-enine) with hexadecanoic acid via N-acylation. Use solvent systems like chloroform/methanol (2:1 v/v) for purification. Validate purity via thin-layer chromatography (TLC) with iodine vapor staining and confirm acyl chain integrity using gas chromatography (GC) post-saponification .
Q. What analytical techniques are suitable for quantifying this compound in biological samples?
Liquid chromatography coupled with mass spectrometry (LC-MS) in multiple reaction monitoring (MRM) mode is optimal. For lipidomic workflows, use reverse-phase C18 columns with isopropanol/ammonium formate gradients. Internal standards (e.g., deuterated C16-ceramide) correct for ionization efficiency variations .
Q. What functional roles does this compound play in cellular systems?
This ceramide variant is implicated in membrane microdomain organization and apoptotic signaling. Methodologically, study its effects using lipid raft isolation (e.g., detergent-resistant membrane fractionation) and siRNA-mediated knockdown of ceramide synthases (e.g., CerS6) to observe downstream caspase activation .
Advanced Research Questions
Q. How can lipidomics databases enhance the interpretation of this compound in complex samples?
Leverage LMSD (Lipid Maps Structure Database) to cross-validate species shorthand (Cer 34:1;O) and distinguish isomers (e.g., 4E vs. 14E double bonds). Use in silico tools like LipidMatch for MS/MS spectral matching and fragment ion prediction .
Q. How should researchers address contradictions in ceramide quantification across studies?
Discrepancies often arise from extraction protocols (e.g., Folch vs. Bligh-Dyer) or ionization suppression in MS. Mitigate this by standardizing pre-analytical steps (e.g., sample homogenization in 0.1% formic acid) and adopting multi-platform validation (e.g., LC-MS paired with MALDI imaging) .
Q. What experimental designs are effective for studying this compound in metabolic pathways?
Incorporate stable isotope tracing (e.g., ¹³C-palmitate) to track ceramide biosynthesis in vivo. Combine this with flux analysis using kinetic models (e.g., INCA software) to quantify turnover rates in tissues like liver or adipose .
Q. How does this compound contribute to disease mechanisms, such as metabolic syndrome?
In murine models, elevated levels correlate with insulin resistance. Test this via ceramide synthase knockout (e.g., CerS2⁻/⁻ mice) and measure downstream effects on GLUT4 translocation using confocal microscopy. Validate findings with human plasma LC-MS profiling .
Q. What strategies differentiate structural isomers of N-acylated sphingoid bases?
Use hydrophilic interaction liquid chromatography (HILIC) to resolve 1-deoxy vs. 1-hydroxy sphingoid bases. Confirm double bond positions via ozone-induced dissociation (OzID) MS or electron impact ionization GC-MS .
Q. How can in silico modeling predict the biophysical properties of this compound?
Molecular dynamics simulations (e.g., GROMACS) can model membrane bilayer integration. Parameters include acyl chain packing density and hydrogen bonding with adjacent lipids. Validate predictions using Langmuir monolayer assays to measure surface pressure-area isotherms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
